Cas no 598-31-2 (Bromoacetone)

Bromoacetone is a chemical organic substance, belonging to ketone, which is obtained by replacing acetone with bromine atoms. It is a colorless liquid with a pungent odor, which changes into purple when exposed to air. It is slightly soluble in water and soluble in ethanol \ acetone; Relative density (water =1) 1.63 (0 ℃); Relative density (air =1) 4.7; Stable in nature; It is mainly used in organic synthesis< Br>
Bromoacetone structure
Bromoacetone structure
Bromoacetone
598-31-2
C3H5BRO
136.97
MFCD00039188
38667
125308557

Bromoacetone Properties

Names and Identifiers

    • 1-Bromoacetone
    • 1-Bromo-2-propanone
    • 1-bromopropan-2-one
    • Bromo-2-propanone (stabilized with MgO)
    • 1-bromo-2-propanon
    • B-Stoff
    • CH3COCH2Br
    • Martonite
    • Monobromoacetone
    • Rcra waste number P017
    • rcrawastenumberp017
    • stabilizedwithMgO
    • AKOS000210999
    • B0642
    • BROMOACETONE [MI]
    • Bromoacetone [UN1569] [Poison]
    • GTPL6293
    • Bromo-propan-2-one
    • SCHEMBL56383
    • FT-0600316
    • HSDB 315
    • BCP06577
    • 2-Propanone, bromo-
    • 1-bromo-propan-2-one
    • .alpha.-Bromopropanone
    • UN1569
    • Q421365
    • DTXSID6060507
    • Bromoacetone solution
    • .alpha.-Bromoacetone
    • 2-Propanone, 1-bromo-
    • CHEBI:51845
    • bromo acetone
    • RCRA waste no. P017
    • UNII-3O8L0EWR5Q
    • Acetyl methyl bromide
    • AM85840
    • A832491
    • BROMOACETONE
    • BA (tear gas)
    • NS00034248
    • 3O8L0EWR5Q
    • Acetylmethyl bromide
    • BDBM50318513
    • bromopropanone
    • bromo 2-propanone
    • Acetonyl bromide
    • EINECS 209-928-2
    • UN 1569
    • CHEMBL1085947
    • 598-31-2
    • Bromomethyl methyl ketone
    • BRN 0741886
    • InChI=1/C3H5BrO/c1-3(5)2-4/h2H2,1H
    • Bromo-2-propanone
    • alpha-Bromoacetone
    • 2-propanone, 1-bromo
    • DB-005702
    • propanone, 1-bromo-
    • +Expand
    • MFCD00039188
    • VQFAIAKCILWQPZ-UHFFFAOYSA-N
    • InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
    • CC(=O)CBr

Computed Properties

  • 135.95200
  • 0
  • 1
  • 1
  • 135.952377
  • 5
  • 42.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 3
  • 0
  • 17.1

Experimental Properties

  • 0.97030
  • 17.07000
  • 1401
  • nD15 1.4697
  • 137°C
  • -37°C(lit.)
  • 7.2±0.2 mmHg at 25°C
  • 51℃
  • Colorless liquid with pungent odor, which turns purple when exposed to air [12]
  • Slightly soluble in water, soluble in ethanol \ acetone \ benzene \ ether [20]
  • 1,63 g/cm3

Bromoacetone Security Information

Bromoacetone Customs Data

  • 2914700090
  • China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

Bromoacetone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Seleninyl bromide Solvents: Carbon tetrachloride
Reference
Halogenation of aldehydes and ketones by selenium(IV) oxyhalides generated in-situ from selenium dioxide and halotrimethylsilanes
Lee, Jong Gun; et al, Bulletin of the Korean Chemical Society, 1995, 16(4), 349-55

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen ,  Hydrogen bromide Catalysts: Tetraglyme ,  Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: 1,2-Dichloroethane
Reference
Oxybromination catalyzed by the heteropolyanion compound H5PMo10V2O40 in an organic medium: selective para-bromination of phenol
Neumann, Ronny; et al, Journal of the Chemical Society, 1988, (19), 1285-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Bromine
Reference
Reaction of sulfur tetrafluoride with 1,3-dihaloacetones. Fluoroalkylation of benzene as evidence of participation of fluorocarbocations in the reaction
Wielgat, J.; et al, Journal of Fluorine Chemistry, 1987, 35(4), 643-52

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 4, rt
Reference
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Reference
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Reference
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Bromoacetone Preparation Products

Bromoacetone Related Literature